molecular formula C22H20ClN3O4S B10755958 3-[(1S)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide

3-[(1S)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide

Cat. No.: B10755958
M. Wt: 457.9 g/mol
InChI Key: UHCHLTQBLNUYRT-LBPRGKRZSA-N
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Description

GSK237700A is a kinase inhibitor that has been studied for its potential therapeutic applications, particularly in the context of cancer research. Kinase inhibitors are a class of drugs that block the action of one or more protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This compound has shown promise in reversing mesenchymal cell morphology, which is significant in the study of triple-negative breast cancer .

Preparation Methods

The preparation of GSK237700A involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by their subsequent transformation into the final product. The industrial production methods for GSK237700A are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

GSK237700A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK237700A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.

    Biology: Employed in cell-based assays to investigate its impact on cell morphology and gene expression.

    Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in reversing the mesenchymal phenotype in triple-negative breast cancer cells.

    Industry: Utilized in the development of new kinase inhibitors and other related compounds.

Mechanism of Action

The mechanism of action of GSK237700A involves the inhibition of specific kinases that play a role in cell signaling pathways. By blocking these kinases, GSK237700A can alter the phosphorylation state of target proteins, leading to changes in cell behavior and function. This inhibition can result in the reversal of mesenchymal cell morphology, which is significant in the context of cancer metastasis .

Comparison with Similar Compounds

GSK237700A can be compared with other similar kinase inhibitors, such as GSK448459A and GSK346294A. While these compounds share structural similarities and target similar kinases, they exhibit different effects on cell morphology, gene expression, and migratory behavior. GSK237700A is unique in its ability to significantly increase overall cellular area and circularity, making it a valuable tool in cancer research .

Similar compounds include:

Properties

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.9 g/mol

IUPAC Name

3-[(1S)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxybenzimidazol-1-yl)thiophene-2-carboxamide

InChI

InChI=1S/C22H20ClN3O4S/c1-12(13-6-4-5-7-14(13)23)30-19-10-20(31-21(19)22(24)27)26-11-25-15-8-17(28-2)18(29-3)9-16(15)26/h4-12H,1-3H3,(H2,24,27)/t12-/m0/s1

InChI Key

UHCHLTQBLNUYRT-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=CC(=C(C=C43)OC)OC)C(=O)N

Canonical SMILES

CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=CC(=C(C=C43)OC)OC)C(=O)N

Origin of Product

United States

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